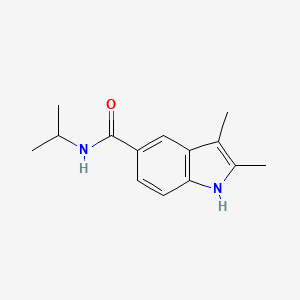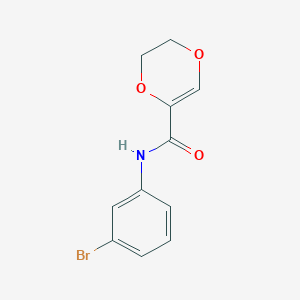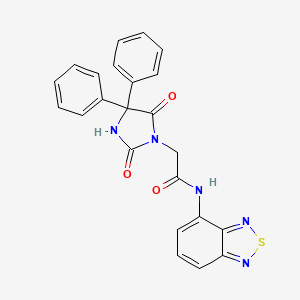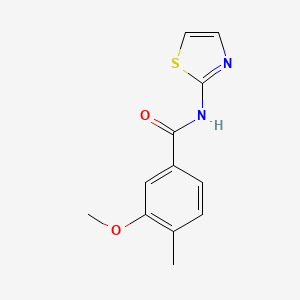
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and has gained popularity in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and metabolic disorders.
Mechanism of Action
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPAR delta), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPAR delta leads to increased fatty acid oxidation and glucose uptake, which in turn leads to increased energy production and improved endurance. It also has anti-inflammatory effects and has been shown to reduce oxidative stress and improve mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to increase endurance and improve performance in athletes, increase fatty acid oxidation and glucose uptake, reduce inflammation and oxidative stress, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide in lab experiments is its ability to selectively activate PPAR delta without affecting other nuclear receptors, which reduces the risk of unwanted side effects. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term studies. However, one of the main limitations is the lack of long-term safety data, which makes it difficult to assess its potential risks and side effects.
Future Directions
There are several potential future directions for research involving 2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide. One area of interest is its potential use in the treatment of various types of cancer, as it has been shown to have anti-tumor effects in preclinical studies. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to improve insulin sensitivity and reduce inflammation. Further studies are also needed to assess its safety and long-term effects in humans.
Synthesis Methods
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis method involves the use of various reagents and catalysts such as palladium on carbon and trifluoroacetic acid, which are used to form the indole-5-carboxamide moiety.
Scientific Research Applications
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In sports medicine, it has been shown to enhance endurance and improve performance in athletes, leading to its classification as a performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for diseases such as diabetes and obesity.
Properties
IUPAC Name |
2,3-dimethyl-N-propan-2-yl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8(2)15-14(17)11-5-6-13-12(7-11)9(3)10(4)16-13/h5-8,16H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDYLUOBKDKZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)

![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)

![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)



![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
